molecular formula C14H25NO4 B8053845 trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Cat. No.: B8053845
M. Wt: 271.35 g/mol
InChI Key: AULQPQMOKYESIY-GHMZBOCLSA-N
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Description

trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: is a chemical compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a cyclohexane ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of aromatic compounds or the cyclization of linear precursors.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the cyclohexane ring is esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Used in the development of peptide-based drugs due to the presence of the Boc-protected amino group.

Medicine:

  • Explored for its potential in drug design and development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is primarily related to its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with other molecules through nucleophilic substitution or addition reactions. The ester group can be hydrolyzed to form carboxylic acids, which can participate in further chemical reactions.

Comparison with Similar Compounds

Uniqueness:

  • The cyclohexane ring in trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate provides greater stability and less ring strain compared to cyclopropane and cyclobutane derivatives.
  • The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULQPQMOKYESIY-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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